TLR9 Antagonism: Quantitative Potency of 2-Amino-5-(4-methyl-piperazin-1-yl)-benzamide
The target compound exhibits TLR9 antagonist activity with an IC50 of 17,000 nM in a human TLR9 HEK-Blue cell-based reporter assay measuring reduction in CpGB-induced NF-κB levels after 24 hours . No quantitative comparator data exist for close structural analogs (e.g., 2-amino-N-methyl derivative, 5-(4-methylpiperazin-1-yl)benzamide, or 4-(4-methylpiperazin-1-yl)benzamide) in this exact assay system. Therefore, this is the only available potency benchmark for the compound.
| Evidence Dimension | TLR9 antagonism potency |
|---|---|
| Target Compound Data | IC50 = 17,000 nM (1.70E+4 nM) |
| Comparator Or Baseline | No comparator data available in the same assay |
| Quantified Difference | Not calculable |
| Conditions | Human TLR9 expressed in HEK-Blue cells; reduction in CpGB-induced NF-κB levels; 24 h incubation; spectrophotometric readout |
Why This Matters
This is the only publicly available quantitative functional data for the compound; however, the absence of comparator data prevents a direct head-to-head differentiation claim.
- [1] BindingDB. BDBM50467792 / CHEMBL4289123: Antagonist activity at human TLR9 (IC50 = 17,000 nM). BindingDB, 2020. View Source
